- Pyrazole derivatives as inhibitor compounds, compositions, and use, World Intellectual Property Organization, , ,

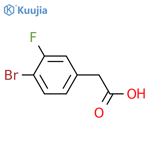

Cas no 942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate)

942282-41-9 structure

Nom du produit:Methyl 2-(4-bromo-3-fluorophenyl)acetate

Numéro CAS:942282-41-9

Le MF:C9H8BrFO2

Mégawatts:247.061025619507

MDL:MFCD22418249

CID:2093248

PubChem ID:71265948

Methyl 2-(4-bromo-3-fluorophenyl)acetate Propriétés chimiques et physiques

Nom et identifiant

-

- Methyl 2-(4-bromo-3-fluorophenyl)acetate

- Methyl (4-bromo-3-fluorophenyl)acetate

- Methyl 4-bromo-3-fluorobenzeneacetate (ACI)

- (4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester

- DTXSID401285712

- CS-0061878

- DB-319747

- GJSFSDMLTLWFQN-UHFFFAOYSA-N

- methyl2-(4-bromo-3-fluorophenyl)acetate

- TS-03396

- SB40114

- SCHEMBL14710854

- EN300-206404

- AKOS025287085

- SY274624

- Methyl 4-Bromo-3-fluorophenylacetate

- MFCD22418249

- Methyl 4-bromo-3-fluorobenzeneacetate

- 942282-41-9

-

- MDL: MFCD22418249

- Piscine à noyau: 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3

- La clé Inchi: GJSFSDMLTLWFQN-UHFFFAOYSA-N

- Sourire: O=C(CC1C=C(F)C(Br)=CC=1)OC

Propriétés calculées

- Qualité précise: 245.96917g/mol

- Masse isotopique unique: 245.96917g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 3

- Complexité: 187

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.5

- Surface topologique des pôles: 26.3Ų

Methyl 2-(4-bromo-3-fluorophenyl)acetate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-206404-2.5g |

methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 95% | 2.5g |

$224.0 | 2023-11-13 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-1g |

(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |

942282-41-9 | 96% | 1g |

¥3060.38 | 2025-01-22 | |

| Enamine | EN300-206404-0.25g |

methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 95% | 0.25g |

$62.0 | 2023-11-13 | |

| Alichem | A019112037-5g |

Methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 95% | 5g |

$1376.96 | 2023-08-31 | |

| ChemScence | CS-0061878-100mg |

Methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 99.57% | 100mg |

$72.0 | 2022-04-26 | |

| ChemScence | CS-0061878-250mg |

Methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 99.57% | 250mg |

$120.0 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1128178-5g |

(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |

942282-41-9 | 95% | 5g |

$1095 | 2024-07-28 | |

| Aaron | AR00IIOO-25g |

Methyl (4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 98% | 25g |

$519.00 | 2025-02-28 | |

| 1PlusChem | 1P00IIGC-250mg |

Methyl (4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 98% | 250mg |

$10.00 | 2025-03-01 | |

| Aaron | AR00IIOO-250mg |

Methyl (4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 98% | 250mg |

$11.00 | 2025-02-28 |

Methyl 2-(4-bromo-3-fluorophenyl)acetate Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 5 min, rt; overnight, 55 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, rt

Référence

- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, 0 °C; 16 h, rt

Référence

- Preparation of sulfonylurea compound and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

Référence

- Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

Référence

- Process fro preparation of pyridine derivative and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

Référence

- Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

Référence

- Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; 6 h, 50 °C

Référence

- Heterocyclic compounds as GLP-1 agonists and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 0 °C; overnight, 60 °C

Référence

- Preparation of oxabispidines for the treatment of cardiac arrhythmias, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction

Référence

- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, 60 °C

Référence

- Preparation of pyridine derivatives as rearranged during transfection (RET) kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 3 h, 80 °C

Référence

- Preparation of N-heterocyclylcarbamates as lysophosphatidic acid (LPA) receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; overnight, reflux; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Preparation of imidazole derivatives as bombesin receptor subtype-3 modulators, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 4 h, 50 °C; 50 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Référence

- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol , Dimethylformamide ; 0 °C; 1 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt

Référence

- Phenyl acetamide based IL-17A modulators and uses thereof, World Intellectual Property Organization, , ,

Methyl 2-(4-bromo-3-fluorophenyl)acetate Raw materials

Methyl 2-(4-bromo-3-fluorophenyl)acetate Preparation Products

Methyl 2-(4-bromo-3-fluorophenyl)acetate Littérature connexe

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate) Produits connexes

- 946355-86-8(N'-(4-methoxyphenyl)methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylethanediamide)

- 2877766-54-4(N-[1-(2,2-difluoroethyl)piperidin-4-yl]cyclobutanecarboxamide)

- 923178-90-9(2-(4-methanesulfonylphenyl)-5-(2-phenylethyl)sulfanyl-1,3,4-oxadiazole)

- 1807937-73-0(Spiro[4H-1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid, 6-fluoro-2,3-dihydro-, (1'R,2'S)-)

- 1707365-21-6(4-(5-chloro-1H-pyrazol-1-yl)butanoic acid)

- 2229295-43-4(1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)cyclopropane-1-carboxylic acid)

- 165377-91-3((2,5-dichloro-3-methoxyphenyl)methanol)

- 2227814-44-8((1S)-2,2,2-trifluoro-1-3-(methoxymethyl)furan-2-ylethan-1-ol)

- 252561-75-4(2-Bromo-1-(4-bromo-2-methoxyphenyl)-Ethanone)

- 99849-25-9(5-Amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:942282-41-9)Methyl 2-(4-bromo-3-fluorophenyl)acetate

Pureté:99%

Quantité:25g

Prix ($):566.0